Cas no 878671-99-9 (Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate)

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate is a specialized heterocyclic compound featuring a brominated 1,2,4-triazole core linked to a cyclopropylnaphthalene moiety via a thioether bridge. This structure imparts unique reactivity, making it valuable in medicinal chemistry and organic synthesis. The presence of both bromine and the ester group enhances its utility as a versatile intermediate for further functionalization, including cross-coupling reactions and nucleophilic substitutions. The cyclopropylnaphthalene substituent contributes to steric and electronic modulation, potentially improving binding affinity in target interactions. Its well-defined molecular architecture supports applications in drug discovery, particularly in the development of enzyme inhibitors or bioactive scaffolds.
Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate structure
878671-99-9 structure
Product Name:Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
CAS No:878671-99-9
MF:C18H16BrN3O2S
MW:418.307541847229
MDL:MFCD22580361
CID:2110989
PubChem ID:57811446
Update Time:2025-11-01

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • Methyl 2-(5-broMo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • Acetic acid, 2-((5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)-, methyl ester
    • Acetic acid, 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
    • Lesinurad Impurity 16
    • OVYPPWNJXUSRPH-UHFFFAOYSA-N
    • BCP17407
    • methyl 2-(5-bromo-
    • Acetic acid, [[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester (9CI)
    • Methyl 2-[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetate (ACI)
    • Methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate
    • methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
    • CS-D1343
    • C18H16BrN3O2S
    • Methyl2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • methyl 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl}acetate
    • DA-33154
    • DS-12205
    • MFCD22580361
    • 878671-99-9
    • SCHEMBL249022
    • AKOS027338565
    • Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
    • MDL: MFCD22580361
    • Inchi: 1S/C18H16BrN3O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
    • InChI Key: OVYPPWNJXUSRPH-UHFFFAOYSA-N
    • SMILES: O=C(CSC1N(C2C3C(=CC=CC=3)C(C3CC3)=CC=2)C(Br)=NN=1)OC

Computed Properties

  • Exact Mass: 417.01466g/mol
  • Monoisotopic Mass: 417.01466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.3
  • XLogP3: 5

Experimental Properties

  • Boiling Point: 589.2±60.0°C at 760 mmHg

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Security Information

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Pricemore >>

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Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Reference
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Tempo Solvents: 1,2-Dichloroethane ;  0.5 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  0.5 h, rt
1.3 1 h, rt
1.4 rt
Reference
In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of Nucleophiles
Lei, Xiaofang; et al, Organic Letters, 2019, 21(5), 1484-1487

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Solvents: 1,2-Dichloroethane ;  70 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Reference
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Production Method 4

Reaction Conditions
1.1 Reagents: Dichloroacetic acid ,  Sodium nitrite ,  Tetrabutylammonium tribromide
Reference
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Solvents: 1,2-Dichloroethane ;  70 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Reference
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ;  1 h, reflux
1.2 Solvents: 1,2-Dichloroethane ;  70 °C
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C
Reference
Synthesis of lesinurad via a multicomponent reaction with isocyanides and disulfides
Li, Yaoqi; et al, Heterocycles, 2020, 100(7), 1072-1083

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Raw materials

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate Preparation Products

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(CAS:878671-99-9)Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
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Additional information on Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate

Comprehensive Overview of Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate (CAS No. 878671-99-9)

Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate (CAS No. 878671-99-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of a bromine substituent and a cyclopropylnaphthalene moiety enhances its potential as a building block in medicinal chemistry.

The molecular structure of Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate features a 1,2,4-triazole ring linked to a naphthalene core via a cyclopropyl group. This unique arrangement contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, given the known pharmacological properties of similar triazole derivatives.

In recent years, the demand for triazole-based compounds has surged due to their role in developing new therapeutics for diseases such as cancer, fungal infections, and inflammatory disorders. The 5-bromo substituent in this compound offers additional reactivity, enabling further functionalization for targeted drug design. This aligns with the growing trend in precision medicine and structure-activity relationship (SAR) studies, which are hot topics in the pharmaceutical industry.

From a synthetic chemistry perspective, Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate can be prepared through multi-step organic reactions, including cyclization, bromination, and esterification. Its CAS No. 878671-99-9 serves as a unique identifier for researchers sourcing this compound for their studies. The ester group in the molecule also provides a handle for further derivatization, which is crucial in combinatorial chemistry and high-throughput screening.

The agrochemical sector has also shown interest in 1,2,4-triazole derivatives due to their potential as plant growth regulators or pesticides. The cyclopropylnaphthalene moiety in this compound may contribute to its lipophilicity, enhancing its ability to penetrate plant tissues. This is particularly relevant given the increasing focus on sustainable agriculture and the need for novel crop protection agents with minimal environmental impact.

Analytical characterization of Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the purity and identity of the compound, which is critical for research applications. The bromine atom in the structure makes it particularly amenable to analysis by halogen-specific detection methods.

In the context of drug discovery, this compound's molecular weight and lipophilicity parameters fall within ranges that are generally favorable for bioavailability. Computational chemistry studies could explore its potential drug-likeness using tools like Lipinski's Rule of Five, which is a common query among researchers in the field. The triazole-thioacetate motif may also offer interesting possibilities for metal coordination chemistry, expanding its utility beyond organic synthesis.

The global market for specialty chemicals like Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate continues to grow, driven by increasing R&D investments in pharmaceuticals and agrochemicals. Suppliers and manufacturers of this compound should highlight its CAS No. 878671-99-9 prominently, as researchers often search by this identifier. The compound's stability under various conditions and its storage requirements are also practical considerations for potential users.

Future research directions for this compound could explore its biological activity screening against various disease targets, or its incorporation into metal-organic frameworks (MOFs) for catalytic applications. The presence of both electron-withdrawing (bromo) and electron-donating (cyclopropyl) groups in the molecule creates interesting electronic properties that could be exploited in materials science applications. These aspects align well with current trends in multidisciplinary chemical research.

For researchers working with Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate, proper safety data and handling procedures should always be consulted, even though this compound is not classified as hazardous under standard regulations. The material safety data sheet (MSDS) provides essential information about its physical and chemical properties, which is a common search term among laboratory professionals.

In conclusion, Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate (CAS No. 878671-99-9) represents an intriguing chemical entity with potential applications across multiple scientific disciplines. Its unique structural features and synthetic versatility make it a valuable tool for researchers exploring new bioactive compounds and functional materials. As the scientific community continues to investigate heterocyclic compounds, this particular derivative is likely to remain relevant in cutting-edge chemical research.

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(CAS:878671-99-9)Methyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetate
A916144
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/558.0
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